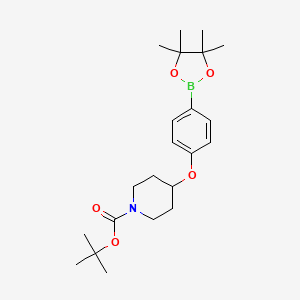

Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)piperidine-1-carboxylate

Description

Structural Characterization and Nomenclature of Tert-butyl 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)piperidine-1-carboxylate

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]piperidine-1-carboxylate. This nomenclature reflects the complex structural hierarchy present in the molecule, beginning with the tert-butyl ester functionality and progressing through the piperidine ring system to the phenoxy-linked boronate ester terminus. The compound is officially registered under Chemical Abstracts Service number 889865-34-3, providing a unique identifier for this specific molecular structure.

The molecular formula C22H34BNO5 indicates a substantial organic molecule containing 22 carbon atoms, 34 hydrogen atoms, one boron atom, one nitrogen atom, and five oxygen atoms. The molecular weight of 403.32 grams per mole places this compound in the range typical of pharmaceutical intermediates and synthetic building blocks. The presence of boron within the molecular framework distinguishes this compound from conventional organic molecules and imparts unique reactivity characteristics that are particularly valuable in palladium-catalyzed cross-coupling reactions. The structural complexity is further emphasized by the presence of multiple ring systems and heteroatoms, creating a three-dimensional molecular architecture with distinct electronic and steric properties.

The systematic name reveals the hierarchical connectivity of functional groups within the molecule. The piperidine ring serves as the central scaffold, with the 4-position bearing the phenoxy substituent that ultimately connects to the boronate ester functionality. The tert-butyl carbamate protecting group on the piperidine nitrogen provides stability and enables selective synthetic transformations. This structural arrangement creates a molecule with multiple sites for potential chemical modification and reactivity, making it particularly valuable as an intermediate in complex synthetic sequences.

Crystallographic Data and Conformational Isomerism

While specific crystallographic data for this compound is not extensively documented in the available literature, related boronate ester compounds provide insight into the expected solid-state behavior and conformational preferences. The compound exists as a solid at room temperature, with reported appearances ranging from white to pale-yellow crystalline material. X-ray crystallographic studies of analogous boronate ester systems demonstrate that these compounds typically adopt well-defined three-dimensional structures in the crystalline state, with the boronate ester functionality showing characteristic geometric parameters.

The conformational landscape of this molecule is influenced by several factors, including the flexibility of the piperidine ring, the rotational freedom around the phenoxy linkage, and the steric interactions between the bulky tert-butyl and pinacol substituents. The piperidine ring typically adopts a chair conformation in the solid state, similar to cyclohexane, which minimizes steric strain and maximizes stability. The phenoxy linkage introduces a degree of conformational flexibility, allowing rotation around the carbon-oxygen bond connecting the piperidine and phenyl rings. This rotational freedom creates multiple possible conformational states that may be populated in solution and potentially resolved in different crystal forms.

X-ray crystallographic analysis techniques have proven invaluable for characterizing similar boronate ester compounds, providing precise bond lengths, angles, and torsional parameters. The standard methodology involves mounting suitable single crystals on a diffractometer equipped with molybdenum or copper radiation sources, followed by data collection through systematic rotation of the crystal through the required angular range. For boronate ester compounds, particular attention is paid to the geometry around the boron center, which typically exhibits tetrahedral coordination when complexed with the pinacol diol. The carbon-boron bond lengths in such systems generally fall within the range of 1.55-1.60 Angstroms, while the boron-oxygen distances to the pinacol oxygens are typically around 1.37-1.40 Angstroms.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Signature Analysis

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for this compound through analysis of both proton and carbon-13 spectra. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic signals that can be assigned to specific structural elements within the molecule. The tert-butyl ester group produces a distinctive singlet at approximately 1.4-1.5 parts per million, integrating for nine protons and representing one of the most readily identifiable features in the spectrum. The pinacol methyl groups contribute another prominent singlet at approximately 1.2-1.3 parts per million, integrating for twelve protons and serving as a diagnostic marker for the boronate ester functionality.

The piperidine ring protons appear as complex multiplets in the aliphatic region between 2.5-4.5 parts per million, with the chemical shifts influenced by the electronic environment created by the nitrogen atom and the attached substituents. The axial and equatorial protons on the piperidine ring typically exhibit different coupling patterns and chemical shifts due to the conformational preferences of the six-membered ring. The proton adjacent to the phenoxy group shows characteristic downfield shift due to the deshielding effect of the aromatic system. The aromatic protons of the phenyl ring appear in the typical aromatic region between 7.0-8.0 parts per million, with the substitution pattern creating distinct coupling patterns that can be analyzed to confirm the connectivity and substitution position.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides additional structural confirmation through the characteristic chemical shifts of carbon atoms in different electronic environments. The carbonyl carbon of the carbamate group typically appears around 155-160 parts per million, while the quaternary carbon of the tert-butyl group resonates near 80 parts per million. The aromatic carbons show characteristic signals in the 120-140 parts per million region, with the carbon bearing the boronate substituent often showing distinctive coupling to the boron nucleus. The pinacol carbons appear as quaternary signals around 83-84 parts per million, while their associated methyl groups resonate at approximately 25 parts per million.

Infrared Spectral Features of Boronate Ester Functionality

Infrared spectroscopy provides valuable functional group identification capabilities for this compound, with several characteristic absorption bands that confirm the presence of key structural elements. The carbamate functionality produces a strong carbonyl stretch typically observed around 1690-1720 wavenumbers, representing one of the most prominent features in the infrared spectrum. This carbonyl absorption is diagnostic for the tert-butyl carbamate protecting group and can be used to monitor its presence during synthetic transformations and purification procedures.

The boronate ester functionality contributes several characteristic absorption bands to the infrared spectrum, although these are often less prominent than the carbonyl features. The boron-oxygen stretching vibrations typically appear in the 1300-1400 wavenumber region, though they may overlap with other molecular vibrations and require careful analysis for definitive assignment. The pinacol framework contributes carbon-oxygen stretching modes around 1000-1200 wavenumbers, while the carbon-carbon stretching vibrations of the pinacol ring system appear in the 800-1000 wavenumber region.

The aromatic phenyl ring system produces characteristic absorption bands in the 1500-1600 wavenumber region, corresponding to aromatic carbon-carbon stretching vibrations. Additionally, the aromatic carbon-hydrogen stretching modes appear around 3000-3100 wavenumbers, providing confirmation of the aromatic character. The aliphatic carbon-hydrogen stretching vibrations from the piperidine ring and methyl groups dominate the 2800-3000 wavenumber region, creating a complex pattern of overlapping absorptions that reflect the extensive aliphatic character of the molecule.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion peak appears at mass-to-charge ratio 403, corresponding to the calculated molecular weight of 403.32 atomic mass units. This molecular ion serves as the starting point for fragmentation analysis and confirms the integrity of the complete molecular structure under appropriate ionization conditions.

Common fragmentation pathways for this compound class include loss of the tert-butyl group, producing a fragment at mass-to-charge ratio 347, and loss of the entire tert-butoxycarbonyl unit, yielding a fragment at mass-to-charge ratio 303. The pinacol boronate ester functionality can undergo fragmentation through loss of the pinacol unit, creating characteristic fragment ions that retain the boron atom or eliminate it entirely depending on the fragmentation mechanism. The piperidine ring system typically shows good stability under mass spectrometric conditions, often remaining intact in major fragment ions and providing structural confirmation through characteristic mass differences.

The fragmentation behavior is influenced by the ionization method employed, with electrospray ionization typically producing gentler fragmentation conditions that favor molecular ion observation, while electron impact ionization creates more extensive fragmentation that provides detailed structural information. The presence of the boron atom creates distinctive isotope patterns in the mass spectrum due to the natural abundance of boron-10 and boron-11 isotopes, with the characteristic 4:1 intensity ratio providing additional confirmation of boron-containing fragments. Analysis of these isotope patterns can be particularly valuable for identifying fragments that retain the boronate ester functionality versus those that have eliminated the boron-containing portion of the molecule.

Properties

IUPAC Name |

tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34BNO5/c1-20(2,3)27-19(25)24-14-12-18(13-15-24)26-17-10-8-16(9-11-17)23-28-21(4,5)22(6,7)29-23/h8-11,18H,12-15H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPNSYBYHVPMAET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3CCN(CC3)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90731518 | |

| Record name | tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90731518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889865-34-3 | |

| Record name | tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90731518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The compound's chemical structure can be summarized as follows:

- IUPAC Name : this compound

- Molecular Formula : C18H25BN2O4

- CAS Number : 877399-74-1

- Molecular Weight : 344.22 g/mol

This compound exhibits a variety of biological activities primarily through its interaction with specific enzyme targets. It has been shown to act as an inhibitor for various kinases involved in cellular signaling pathways.

Inhibition of Kinases

In recent studies, the compound demonstrated potent inhibitory effects on RIP3 (Receptor-interacting protein kinase 3), which is crucial in necroptosis—a form of programmed cell death. The IC50 values for this compound have been reported to be significantly lower than those of traditional inhibitors like staurosporine .

Study 1: Kinase Inhibition Profile

A study published in Nature explored the kinase inhibition profile of various compounds including tert-butyl derivatives. The results indicated that this compound effectively inhibits RIP3-mediated necroptosis with high selectivity and potency. The study utilized biochemical assays to determine the percentage of remaining kinase activity at varying concentrations of the inhibitor .

Study 2: Anti-cancer Potential

Research has also indicated that tert-butyl derivatives can exhibit anti-cancer properties through the modulation of apoptosis pathways. In vitro studies demonstrated that treatment with this compound led to reduced viability in cancer cell lines via necroptotic pathways .

Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tert-butyl 4-((1-((benzyloxy)carbonyl)cyclobutyl)methyl)piperidine-1-carboxylate (Compound 37)

- Structural Differences: Replaces the phenoxy-boronate group with a cyclobutylmethyl moiety linked to a benzyloxycarbonyl group .

- Synthesis : Uses photoredox-catalyzed deboronative radical addition, contrasting with the Suzuki coupling used for the target compound.

- Applications : Employed in cyclobutane synthesis rather than cross-coupling, highlighting divergent reactivity due to the absence of a boronate .

Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

- Structural Differences: Substitutes the phenoxy linker with a pyrazole ring, altering electronic properties and steric bulk .

- Synthesis : Similar Suzuki coupling steps but starts from a pyrazole-iodide precursor.

- Applications: Used in kinase inhibitor synthesis (e.g., HS-1371), demonstrating enhanced selectivity for nitrogen-rich heterocycles compared to the phenoxy derivative .

Tert-butyl 4-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]piperidine-1-carboxylate

- Structural Differences: Features an ethenyl-boronate group instead of phenoxy, enabling conjugate addition reactions .

- Synthesis : Utilizes Grignard reagent-mediated boronate installation, differing from the target compound’s aryl halide coupling.

- Applications : Primarily used in olefin functionalization, contrasting with the target’s biaryl synthesis .

| Property | Target Compound | Ethenyl Analogue |

|---|---|---|

| Boronate Geometry | Aromatic planar | Ethenyl (sp² hybridized) |

| Boiling Point | 511.9°C | 498.5°C (predicted) |

| Solubility in DCM | High | Moderate |

Key Research Findings

Reactivity in Cross-Coupling : The target compound exhibits superior coupling efficiency with electron-deficient aryl halides (e.g., 4-iodotoluene, 73% yield) compared to its pyrazole analogue (89% yield with pyridyl halides) .

Stability: The tert-butyl carbamate group in the target compound reduces piperidine ring basicity (pKa = -1.72), enhancing stability under acidic conditions relative to non-carbamate analogues (e.g., pKa ~2.5 for free piperidines) .

Biological Relevance : Unlike fluorescent probes (e.g., PY-BE in ), the target compound lacks intrinsic fluorescence due to its extended conjugation but is critical for synthesizing kinase inhibitors .

Preparation Methods

Starting Materials

- 4-Bromopiperidine-1-carboxylic acid tert-butyl ester (Boc-protected 4-bromopiperidine)

- Bis(pinacolato)diboron (B2Pin2) or neopentyl glycol borate derivatives

- Catalysts: Copper(I) iodide (CuI), palladium complexes (e.g., Pd(PPh3)4)

- Base: Lithium methoxide or other strong bases

- Ligands: Triphenylphosphine (PPh3)

- Solvent: Acetonitrile or other polar aprotic solvents

Reaction Conditions and Procedure

- Under an inert argon atmosphere, 0.25 mmol of 4-bromopiperidine-1-carboxylic acid tert-butyl ester is mixed with 0.375 mmol of bis(pinacolato)diboron or double neopentyl glycol borate in 0.5 mL of acetonitrile.

- Add 0.025 mmol of CuI catalyst, 0.5 mmol of lithium methoxide as base, and 0.025 mmol of triphenylphosphine ligand.

- Stir the reaction mixture at 37 °C for 24 hours.

- After completion, purification is performed typically by column chromatography to isolate the tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate as a white to off-white solid.

Reaction Mechanism Insights

- The copper-catalyzed borylation proceeds via oxidative addition of the aryl bromide to the Cu(I) center.

- Transmetalation with bis(pinacolato)diboron delivers the boronate moiety.

- Reductive elimination releases the boronic ester-substituted product and regenerates the catalyst.

- The tert-butyl carbamate group remains intact, providing stability and selectivity during the reaction.

Analytical and Purity Considerations

- Reaction progress and product purity are monitored by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

- The product typically exhibits a melting point of 60–65 °C and a density of approximately 1.03 g/cm³.

- Purity is critical for downstream applications, especially in medicinal chemistry, necessitating rigorous analytical validation.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | 4-Bromopiperidine-1-carboxylic acid tert-butyl ester |

| Boron Source | Bis(pinacolato)diboron or neopentyl glycol borate |

| Catalyst | Copper(I) iodide (CuI) |

| Ligand | Triphenylphosphine (PPh3) |

| Base | Lithium methoxide |

| Solvent | Acetonitrile |

| Temperature | 37 °C |

| Reaction Time | 24 hours |

| Atmosphere | Argon (inert) |

| Product State | White/off-white solid |

| Melting Point | 60-65 °C |

| Purification Method | Column chromatography |

Research Findings and Applications Related to Preparation

- The boronate ester functionality introduced via this method is crucial for Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of diverse pharmaceutical intermediates.

- The Boc-protected piperidine scaffold provides a versatile platform for further functionalization.

- Control of reaction parameters such as temperature, catalyst loading, and base concentration significantly impacts yield and selectivity.

- The method is scalable and adaptable to various substituted piperidine derivatives.

Q & A

Q. What are the key synthetic methodologies for preparing tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)piperidine-1-carboxylate?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the piperidine-phenoxy intermediate via nucleophilic substitution between tert-butyl piperidine carboxylate derivatives and halogenated aryl boronate esters.

- Step 2 : Introduction of the dioxaborolane group using Suzuki-Miyaura coupling or direct boronate esterification.

- Reagents : Catalysts like Pd(PPh₃)₄, coupling agents (DCC/DMAP), and solvents such as dichloromethane or THF are commonly employed .

Methodological Note : Optimize reaction temperatures (e.g., room temperature for coupling) and stoichiometric ratios (1:1.2 boronate:piperidine) to minimize side products .

Q. What analytical techniques are critical for characterizing this compound?

Post-synthesis characterization requires:

- NMR Spectroscopy : Confirm structural integrity via <sup>1</sup>H (δ 1.2–1.4 ppm for tert-butyl) and <sup>13</sup>C NMR (δ 80–85 ppm for dioxaborolane).

- HRMS : Validate molecular weight (e.g., calculated [M+H]<sup>+</sup> 459.3 g/mol).

- IR Spectroscopy : Detect carbonyl (C=O, ~1700 cm⁻¹) and B-O (1350–1250 cm⁻¹) stretches .

| Technique | Key Peaks | Purpose |

|---|---|---|

| <sup>1</sup>H NMR | δ 1.35 (s, tert-butyl) | Confirm Boc protection |

| <sup>13</sup>C NMR | δ 84.2 (dioxaborolane) | Verify boronate ester |

| HRMS | 459.31 [M+H]<sup>+</sup> | Molecular weight validation |

Q. What safety protocols are essential during handling?

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of toxic fumes (e.g., during solvent evaporation).

- First Aid : For skin exposure, wash with soap/water; for eye contact, rinse for 15 minutes with saline .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling applications?

- Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf), Pd(OAc)₂) in THF/H₂O (3:1) at 80°C.

- Base Selection : Use K₂CO₃ or Cs₂CO₃ (2–3 equivalents) to enhance coupling efficiency.

- Monitoring : Track reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 7:3) .

| Condition | Optimal Parameter | Yield Improvement |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) | 85–90% |

| Solvent | DMF:H₂O (4:1) | Reduced side reactions |

| Temperature | 60°C | Faster kinetics |

Q. How does the compound’s stability vary under different storage conditions?

- Moisture Sensitivity : The boronate ester hydrolyzes in aqueous media; store under inert gas (N₂/Ar) at -20°C .

- Thermal Stability : Decomposition observed >150°C (TGA data). Avoid prolonged heating during purification .

- Light Sensitivity : Protect from UV exposure to prevent radical-mediated degradation .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

- Case Study : Discrepancies in <sup>11</sup>B NMR signals (δ 28–32 ppm vs. literature δ 30 ppm) may arise from solvent polarity or impurities.

- Resolution :

Data Contradiction Analysis

Example : Conflicting yields (75% vs. 90%) in Suzuki couplings:

- Root Cause : Variability in catalyst activity (commercial vs. in-situ prepared Pd).

- Mitigation : Pre-activate Pd catalysts with ligands (e.g., SPhos) to ensure consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.